Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H9BrN2O2 and a molecular weight of 269.1 g/mol . This compound is characterized by its pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 6-position and an ethyl ester group at the 2-position of the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-nitropyridine and ethyl acetoacetate.
Cyclization Reaction: The key step involves a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. This is achieved by reacting 2-bromo-3-nitropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Reduction and Esterification: The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid. The resulting amino compound is then esterified with ethyl chloroformate to yield the final product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its ability to target specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets . For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in the development and progression of various cancers. By binding to the active site of FGFR, the compound prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as :
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and the pyridine ring fusion, which can lead to different chemical and biological properties.
Indole Derivatives: Indole derivatives share a similar bicyclic structure and are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Pyrrolopyrazine Derivatives: These compounds also feature a fused bicyclic system and are studied for their potential as therapeutic agents in various diseases.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACTKRUXDDOQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676690 | |
Record name | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577711-94-5 | |
Record name | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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